molecular formula C13H10ClN3OS B2725517 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime CAS No. 338404-41-4

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

Cat. No.: B2725517
CAS No.: 338404-41-4
M. Wt: 291.75
InChI Key: PSHBSNJDYMYAAD-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime” is a chemical compound with the CAS Number: 82588-41-8 . It is also known as CITCO . It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Molecular Structure Analysis

The empirical formula of this compound is C19H12N3OCl3S . The molecular weight is 436.74 . It is a derivative of imidazothiazole .


Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 192 - 195 .

Scientific Research Applications

Stereoisomerization in Drug Design

Stereoisomerization of CITCO, a close relative to the specified compound, has been studied for its implications in therapeutic applications. The E- and Z-isomers of CITCO were synthesized and characterized to address stability issues that limit its therapeutic potential. Molecular modeling suggests both stereoisomers can bind to the human constitutive androstane receptor (hCAR), highlighting the importance of stereochemistry in drug design and receptor interaction (Diethelm-Varela et al., 2020).

Electrophilic Substitution Chemistry

Research on imidazo[2,1-b]thiazoles, including compounds with substituents similar to the one , has provided insights into electrophilic substitution reactions. These studies offer valuable information for synthetic chemistry, enhancing the understanding of reaction mechanisms and the effects of various substituents on reaction rates (O'daly et al., 1991).

Agricultural Chemistry

Imidazo[2,1-b]thiazole derivatives, including oximes, have been explored for their potential as herbicides. This research demonstrates the versatility of imidazo[2,1-b]thiazole scaffolds in developing new agricultural chemicals, highlighting the compound's relevance beyond biomedical applications (Andreani et al., 1991).

Antimicrobial Activity

Studies on imidazo[1,2-b][1,3,4]thiadiazole derivatives, structurally related to the compound of interest, have shown significant antimicrobial and antiviral activities. This research underscores the potential of such compounds in the development of new antimicrobial agents, contributing to the fight against drug-resistant pathogens (Fascio et al., 2019).

Antitumor Agents

The synthesis and evaluation of guanylhydrazones derived from imidazo[2,1-b]thiazoles for antitumor activity highlight the compound's potential in cancer therapy. This research demonstrates the ability of structurally related compounds to inhibit key processes in cancer cells, offering pathways for the development of novel anticancer drugs (Andreani et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Biochemical Analysis

Biochemical Properties

It is known that this compound is an imidazothiazole derivative

Cellular Effects

Preliminary studies suggest that this compound may have anti-proliferative activity, as it has been observed to inhibit the growth of certain cancer cell lines . The exact mechanisms by which it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.

Molecular Mechanism

It is known to stimulate the human constitutive androstane receptor (CAR) nuclear translocation , which suggests that it may exert its effects at the molecular level through this pathway

Properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c1-18-15-8-11-12(9-2-4-10(14)5-3-9)16-13-17(11)6-7-19-13/h2-8H,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHBSNJDYMYAAD-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.